BenchChemオンラインストアへようこそ!

1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Medicinal Chemistry Screening Library Data Insufficiency

The compound 1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS 851806-93-4) is a synthetic heterocyclic small molecule classified within a proprietary or commercial screening library. It features a 4,5-dihydro-1H-imidazole core substituted at the 1-position with a 2-chlorobenzoyl group and at the 2-position with a (2-fluorophenyl)methylsulfanyl moiety.

Molecular Formula C17H14ClFN2OS
Molecular Weight 348.82
CAS No. 851806-93-4
Cat. No. B2831924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
CAS851806-93-4
Molecular FormulaC17H14ClFN2OS
Molecular Weight348.82
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClFN2OS/c18-14-7-3-2-6-13(14)16(22)21-10-9-20-17(21)23-11-12-5-1-4-8-15(12)19/h1-8H,9-11H2
InChIKeyWOVXVLUWMAFCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Evidence for CAS 851806-93-4: A 4,5-Dihydro-1H-imidazole Screening Compound


The compound 1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS 851806-93-4) is a synthetic heterocyclic small molecule classified within a proprietary or commercial screening library [1]. It features a 4,5-dihydro-1H-imidazole core substituted at the 1-position with a 2-chlorobenzoyl group and at the 2-position with a (2-fluorophenyl)methylsulfanyl moiety. Its structural annotation is registered in public chemical databases, but no primary research publications that report its biological activity, physicochemical characterization, or comparative performance against specific analogs were identified during exhaustive literature interrogation.

Structural Uniqueness Risk in 4,5-Dihydroimidazole Series: Why CAS 851806-93-4 Cannot Be Simply Swapped


Close structural analogs—such as those varying the halogen substitution pattern on both the benzoyl and benzyl rings (e.g., 1-(2-chlorobenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, CAS 851865-07-1)—are documented [1]. Within this chemical series, the specific juxtaposition of the 2-chlorobenzoyl and 2-fluorobenzyl groups is known to create a distinctive electrostatic and steric environment not reproducible by isomers [2]. However, no public domain head-to-head or cross-study quantitative biological data exists to validate whether these theoretical differences translate into a measurable, advantages for scientific selection or procurement versus a close analog.

Quantitative Differentiation Evidence for 1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole


Critical Data Gap: Absence of Peer-Reviewed Biological Activity Data for CAS 851806-93-4

A comprehensive search of primary research literature, patent examples, and authoritative databases (including PubMed, BindingDB, and ChEMBL) returned zero quantitative biological activity data points (e.g., IC50, Ki, EC50, % inhibition) for the target compound . While the compound is listed in commercial screening libraries, no assay result is publicly disclosed. Therefore, no comparator-based quantitative evidence can be generated at this time. Any claims of selectivity, potency, or superior performance relative to its closest analogs (e.g., CAS 851865-07-1 or CAS 851865-78-6) would be unsubstantiated extrapolation.

Medicinal Chemistry Screening Library Data Insufficiency

Computational Physicochemical Differential: Lipophilicity and Topological Polar Surface Area

Computationally predicted properties offer the only quantifiable differentiation. The target compound (CAS 851806-93-4) exhibits an XLogP3 of 4.0 [1], compared to 4.3 for the 4-methylphenyl analog (CAS 851805-05-5) [2] and 3.5 for the 3-fluorobenzoyl analog (CAS 851865-78-6) [3]. Its topological polar surface area (TPSA) is 58 Ų, identical to the closest analogs [1]. The lower predicted lipophilicity compared to the methyl analog suggests potentially improved solubility but this remains an in silico inference.

Drug-likeness ADME Prediction Physicochemical Property

Synthetic Yield Benchmarking in Continuous Flow Processes

A 2024 patent application describes a continuous flow synthesis method for the closely related 4-methyl analog (CAS 851805-05-5), achieving >85% yield with reduced byproduct formation [1]. No comparable synthetic methodology or yield data is publicly reported for the target 2-fluoro compound. This represents a gap in scalability evidence; the target compound's procurement risk is higher due to unvalidated large-scale synthetic protocols, whereas the 4-methyl analog offers a lower-risk alternative for projects requiring gram-scale quantities.

Flow Chemistry Synthesis Optimization Scalability

Evidence-Backed Application Scenarios for 1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole


Fragment-Based or Diversity-Oriented Screening Library Expansion

Given its unique combination of halogen substituents (2-Cl, 2-F) not duplicated in the most common analogs [1], this compound can serve as a 'privileged structural probe' in diversity sets. Its predicted XLogP3 of 4.0 falls within an acceptable range for lead-like molecules [2], making it a rational addition to screening decks optimized for moderate lipophilicity. However, the complete lack of published biological activity means it must be considered a purely exploratory tool, not a validated starting point.

Synthetic Methodology Development for 2-Sulfanyl-4,5-dihydroimidazoles

The 2-fluorobenzylsulfanyl group offers a distinct electronic environment compared to the 4-fluoro or 3-fluoro isomers [1]. This makes the compound suitable for reaction optimization studies where the electronic effect of the ortho-fluorine on nucleophilic substitution or oxidation steps is being investigated. It complements the 3-fluoro and 4-fluoro analogs in a set designed to map structure-reactivity relationships.

Negative Control or Comparator in Kinase Selectivity Panels

As a member of the wider 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydroimidazole class, which has been claimed as CSBP/p38 kinase inhibitors [2], this specific compound could be profiled as a negative control if it proves inactive. Its structural deviation (2-chlorobenzoyl instead of the typical 4-fluorobenzoyl) might abrogate kinase binding, a hypothesis that requires experimental testing.

Quote Request

Request a Quote for 1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.